

Application Notes and Protocols for the Spectroscopic Characterization of Formetorex

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Compound of Interest

Compound Name: *Formetorex*

Cat. No.: *B096578*

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These application notes provide a detailed guide for the characterization of **Formetorex** (also known as N-formylamphetamine) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols outlined below are foundational for the structural elucidation and purity assessment of this compound, which is a critical intermediate in the synthesis of amphetamine and a subject of interest in forensic chemistry and pharmacology.

Introduction

Formetorex is a substituted amphetamine that serves as a key precursor in the Leuckart synthesis of amphetamine.^{[1][2]} Its accurate identification and characterization are crucial for quality control in pharmaceutical development and for forensic analysis of illicit drug manufacturing. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample.

Spectroscopic Data for Formetorex Characterization

While experimental spectral data for **Formetorex** is not widely published, data from closely related compounds such as methamphetamine can provide valuable reference points for expected spectral features. The following tables summarize the expected and observed spectral data for the characterization of **Formetorex**.

Table 1: ¹H and ¹³C NMR Spectral Data

Assignment	¹ H Chemical Shift (δ, ppm) ^a	¹³ C Chemical Shift (δ, ppm) ^b
-CH ₃	~1.1	~20
-CH ₂ -	~2.7	~44
-CH-	~4.0	~56
Aromatic C-H	~7.2-7.4	~126-130
Aromatic C (quaternary)	-	~139
C=O (formyl)	~8.2	~163

^aPredicted values and values from related compounds. ^bReference data from PubChem for **Formetorex** and methamphetamine.^{[3][4]}

Table 2: IR Absorption Data

Functional Group	Expected Absorption (cm ⁻¹) ^c
N-H Stretch (amide)	3300-3500
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic)	2850-3000
C=O Stretch (amide I)	1630-1695
N-H Bend (amide II)	1510-1570
C-N Stretch	1400-1420
Aromatic C=C Bending	690-900

^cBased on standard IR correlation tables and data from related compounds.^[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural confirmation of **Formetorex**.

Materials:

- **Formetorex** sample
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard
- NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **Formetorex** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.

- Use a 30-degree pulse angle.
- Set the relaxation delay to 1-2 seconds.
- Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- **Data Processing:**
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra correctly.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Formetorex**.

Materials:

- **Formetorex** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle

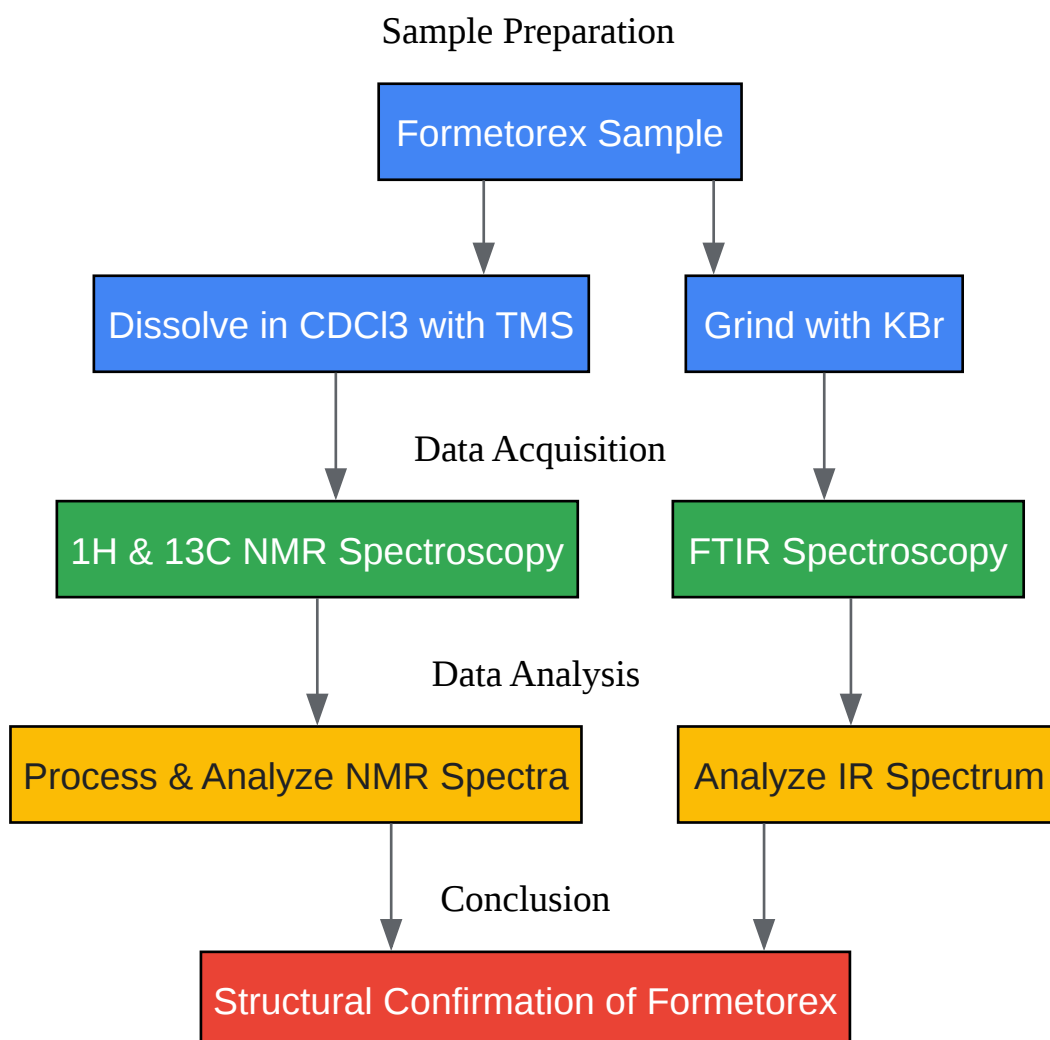
- Pellet press
- FTIR spectrometer

Protocol (KBr Pellet Method):

- Sample Preparation:
 - Place approximately 1-2 mg of the **Formetorex** sample and 100-200 mg of dry KBr powder into an agate mortar.
 - Grind the mixture thoroughly with the pestle for several minutes to obtain a fine, homogeneous powder.
 - Transfer a portion of the powder into the collar of a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Analysis:
 - Label the significant absorption peaks with their corresponding wavenumbers (cm^{-1}).
 - Correlate the observed absorption bands with known functional group frequencies to confirm the presence of key structural features of **Formetorex**.

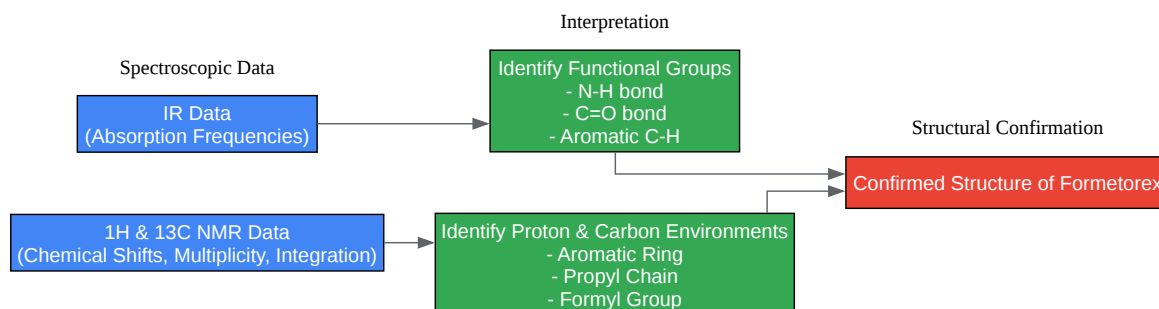
Visualizations

The following diagrams illustrate the experimental workflow and the logical process of structural confirmation using the spectroscopic data.



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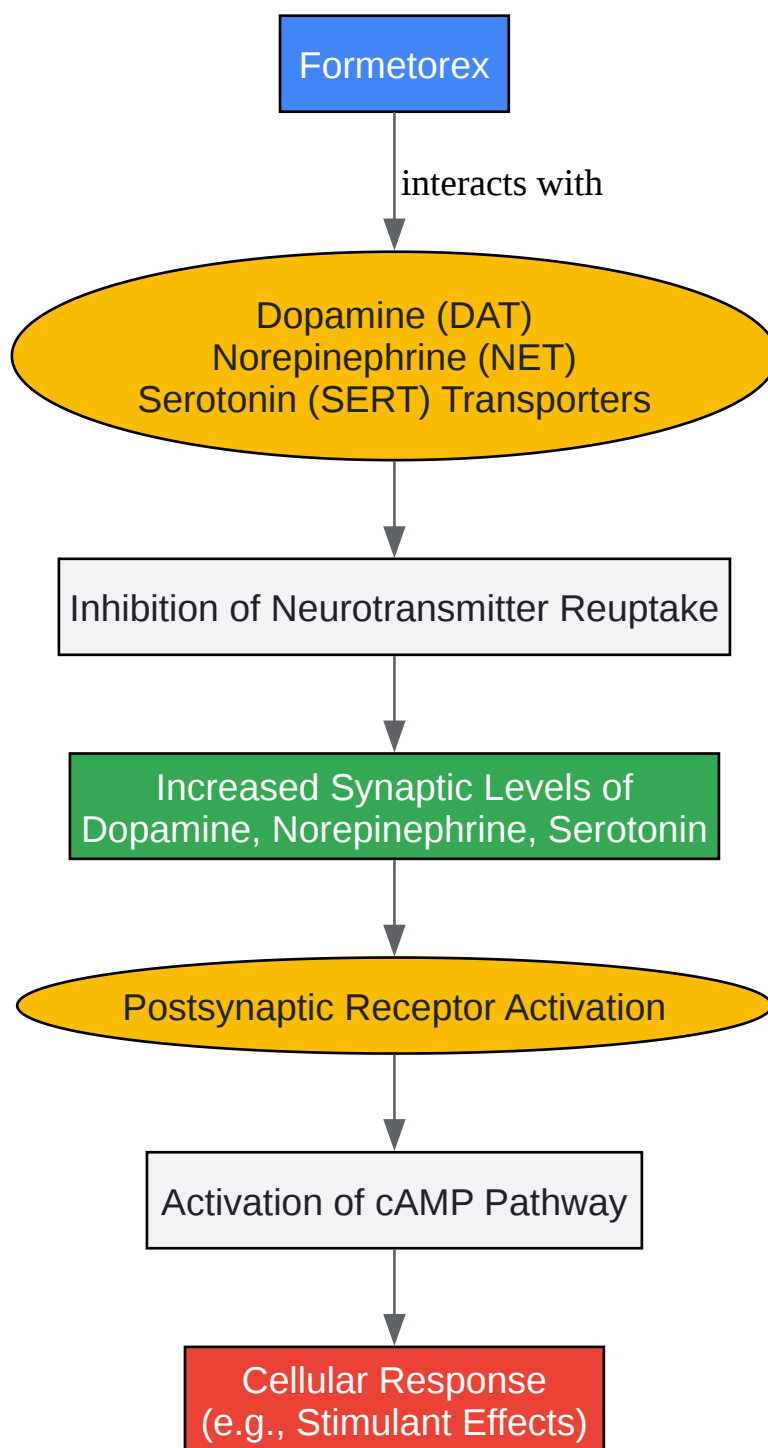
Caption: Experimental workflow for **Formetorex** characterization.



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Caption: Logical relationship for structural confirmation.

As a substituted amphetamine, **Formetorex** is expected to interact with monoamine transporters. The following diagram illustrates a plausible signaling pathway.



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Caption: Plausible signaling pathway of **Formetorex**.

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